![molecular formula C15H15N3O4S B2643168 (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone CAS No. 2191265-14-0](/img/structure/B2643168.png)
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule featuring a 1,3,4-thiadiazole ring, a piperidine ring, and a benzo[d][1,3]dioxole moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multiple steps:
Formation of the 1,3,4-Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions to form the thiadiazole ring.
Attachment to Piperidine: The thiadiazole ring is then reacted with piperidine, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the piperidinyl-thiadiazole intermediate.
Formation of the Benzo[d][1,3]dioxole Moiety: The benzo[d][1,3]dioxole moiety can be synthesized separately through the cyclization of catechol derivatives.
Final Coupling: The final step involves coupling the piperidinyl-thiadiazole intermediate with the benzo[d][1,3]dioxole derivative using a suitable linker, such as a methanone group, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using large-scale batch reactors.
化学反応の分析
Types of Reactions
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the methanone linkage can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-alkylated piperidine derivatives.
科学的研究の応用
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential antimicrobial and anticancer properties
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: Potential use in the development of new materials with specific electronic properties.
作用機序
The mechanism of action of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with biological targets such as enzymes and receptors. The thiadiazole ring can mimic biological molecules, allowing it to inhibit or activate specific pathways. The piperidine ring enhances its binding affinity, while the benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets in proteins.
類似化合物との比較
Similar Compounds
1,3,4-Thiadiazole Derivatives: Known for their antimicrobial and anticancer activities.
Piperidine Derivatives: Commonly used in pharmaceuticals for their psychoactive properties.
Benzo[d][1,3]dioxole Derivatives: Often found in natural products with biological activity.
Uniqueness
(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone: is unique due to the combination of these three moieties, which provides a multifaceted approach to interacting with biological systems, potentially leading to novel therapeutic applications.
特性
IUPAC Name |
1,3-benzodioxol-5-yl-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S/c19-14(10-1-2-12-13(7-10)21-9-20-12)18-5-3-11(4-6-18)22-15-17-16-8-23-15/h1-2,7-8,11H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDAMXJAYSPZSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
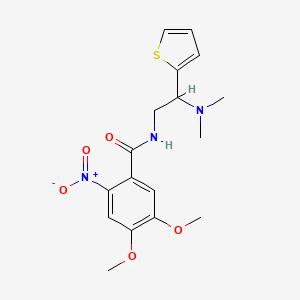
![N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine](/img/structure/B2643088.png)
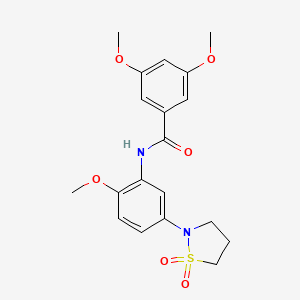
![6-(2-methylbenzyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2643092.png)
![2-[(5,7-Dichloro-2-methylquinolin-8-yl)oxy]acetohydrazide](/img/structure/B2643093.png)
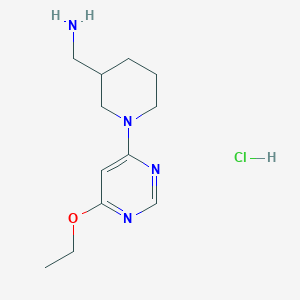

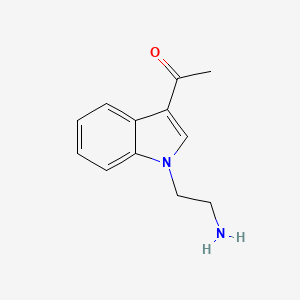

![5-(Cyclobutylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2643099.png)
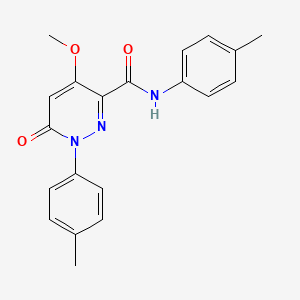
![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-2-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2643101.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-[2-(cyclohex-1-en-1-yl)ethyl]ethanediamide](/img/structure/B2643104.png)
![3-(3,5-dimethylphenyl)-2-{[(2,5-dimethylphenyl)methyl]sulfanyl}-4-oxo-N-propyl-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2643105.png)
